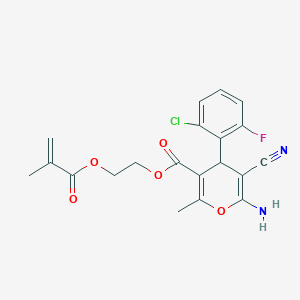

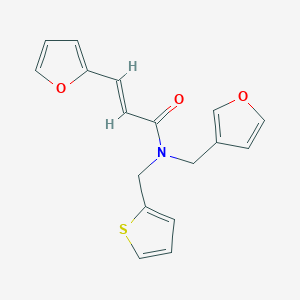

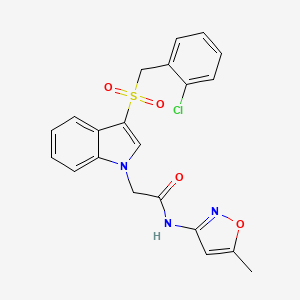

![molecular formula C6H4N4O3 B2517053 1,3-二氢-5-硝基-2H-咪唑并[4,5-B]吡啶-2-酮 CAS No. 22902-67-6](/img/structure/B2517053.png)

1,3-二氢-5-硝基-2H-咪唑并[4,5-B]吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several methods have been developed for the synthesis of imidazo[4,5-b]pyridine derivatives. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported . Another study describes the cyclocondensation of 1-substituted 1H-imidazol-5-amines with 3-nitro-4H-chromen-4-one to afford 6-nitro-3H-imidazo[4,5-b]pyridines, which are potential adenosine deaminase inhibitors . Additionally, a solid-phase synthesis approach has been used to create trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated using various techniques, including single-crystal X-ray diffraction. For example, the crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have been characterized, revealing 2D hydrogen-bonded networks and slight distortions in the hexa-coordinated environment around the metal ions . Similarly, the structures of transition metal complexes of the nitroxide 2,5-dihydro-4,5,5-trimethyl-2,2-bis(2-pyridyl)imidazole-1-oxyl have been determined, showing coordination of the ligand to the metal ion by two pyridine nitrogen donors and the oxygen atom of the nitroxide group .

Chemical Reactions Analysis

The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has been explored, leading to the formation of 5-nitro and 5,6-dinitro derivatives. These reactions are temperature-dependent and can also involve the replacement of halogen atoms by the nitro group . Furthermore, the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids has been achieved through nitration, alkylation, reduction, and reaction with itaconic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid metal complexes have been investigated, showing that the thermal stability varies with the metal ion, and the magnetic properties are determined by the distortion of the coordinated polyhedron . The magnetic measurements of transition metal complexes of a nitroxide imidazole derivative indicate strong antiferromagnetic interaction between the metal ion and the radical spin .

科学研究应用

有机合成和催化

杂环 N 氧化物分子,包括咪唑并[4,5-B]吡啶-2-酮的衍生物,已在有机合成和催化中展示出显著的效用。这些化合物由于其形成金属配合物和催化各种化学反应的能力而作为多功能合成中间体。它们的应用扩展到不对称催化和合成,展示了它们在高级化学和药物开发研究中的重要性 (李等人,2019)。

药物化学

在药物化学中,咪唑并[1,2-b]哒嗪支架与 1,3-二氢-5-硝基-2H-咪唑并[4,5-B]吡啶-2-酮密切相关,因提供各种生物活性分子而受到认可。这包括像泊纳替尼这样的激酶抑制剂,激发了探索新衍生物以用于治疗应用的兴趣。这些化合物的构效关系 (SAR) 被广泛研究以增强它们的药代动力学特征和功效 (加里多等人,2021)。

药效团设计

三取代和四取代咪唑支架是设计各种激酶选择性抑制剂的基础,展示了咪唑并[4,5-B]吡啶-2-酮衍生物在药物发现中的潜力。这些抑制剂靶向促炎细胞因子释放至关重要的丝裂原活化蛋白 (MAP) 激酶通路,展示了该化合物在开发新的治疗剂中的相关性 (Scior 等人,2011)。

抗菌应用

与 1,3-二氢-5-硝基-2H-咪唑并[4,5-B]吡啶-2-酮密切相关的硝基咪唑杂环的研究表明,它们在药物化学中具有广泛的潜在应用。这些衍生物因其抗肿瘤、抗菌、抗真菌和抗寄生虫特性而被积极探索。它们在临床环境中的合成多功能性和功效突出了该化合物在开发新的抗菌剂中的重要性 (李等人,2018)。

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAMXRHQYUGXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

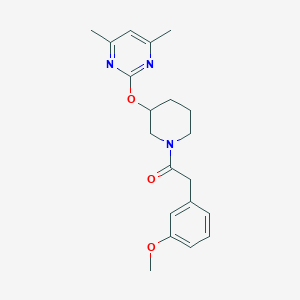

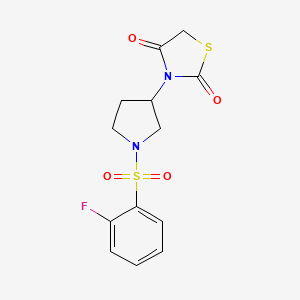

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide](/img/structure/B2516975.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

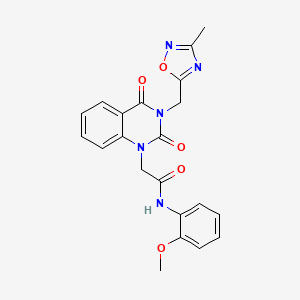

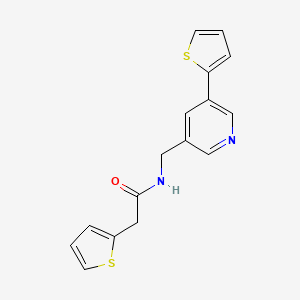

![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)

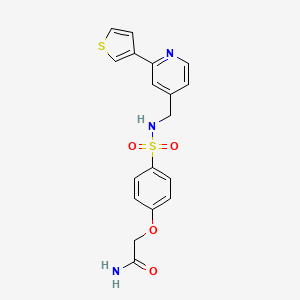

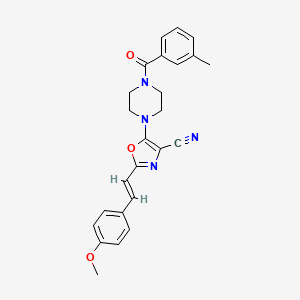

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)